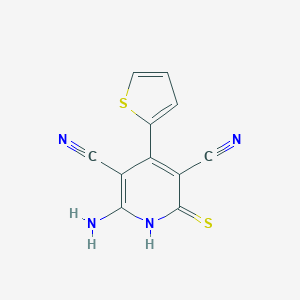
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone is a synthetic compound that has been extensively researched for its potential use in various scientific fields. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential applications in the treatment of various diseases. In
Mécanisme D'action
The exact mechanism of action of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are essential for the survival and proliferation of cancer cells, viruses, bacteria, fungi, and parasites. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, bacteria, fungi, and parasites. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone in lab experiments include its potent anticancer, antiviral, antibacterial, antifungal, and antiparasitic activities, as well as its ability to induce apoptosis in cancer cells. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more potent and selective analogs of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone.
3. Evaluation of its potential use in combination with other drugs or therapies.
4. Investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
5. Development of new drug delivery systems to improve its efficacy and reduce its toxicity.
6. Investigation of its potential use in agricultural applications such as crop protection and pest control.
Conclusion:
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone is a synthetic compound that has shown promising results in various scientific fields. It has been extensively studied for its potential applications in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer, antiviral, antibacterial, antifungal, and antiparasitic activities. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more potent and selective analogs. Its potential use in combination with other drugs or therapies and in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should also be investigated.
Méthodes De Synthèse
The synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and so on.
Applications De Recherche Scientifique
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer, antiviral, antibacterial, antifungal, and antiparasitic activities. It has also been studied for its potential use in the treatment of various diseases such as malaria, tuberculosis, and cancer.
Propriétés
Nom du produit |
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone |
|---|---|
Formule moléculaire |
C11H8ClN3O2S |
Poids moléculaire |
281.72 g/mol |
Nom IUPAC |
[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-1-2-9-8(3-7)10(16)6(5-17-9)4-14-15-11(13)18/h1-5H,(H3,13,15,18)/b14-4+ |
Clé InChI |
KCMYHTODXOQZHU-LNKIKWGQSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/NC(=S)N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NNC(=S)N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-benzoyl-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304548.png)
![N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304549.png)
![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304554.png)
![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)